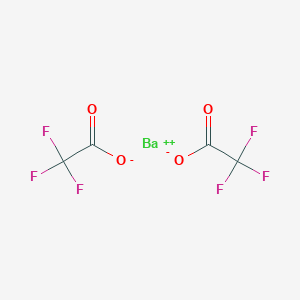

Barium bis(trifluoroacetate)

Description

Significance of Metal Trifluoroacetates in Precursor Chemistry

Metal trifluoroacetates (TFAs) are a class of metal-organic compounds that serve as crucial precursors in the synthesis of a wide array of advanced materials, including high-temperature superconductors and various metal fluorides and phosphides. acs.orgnih.gov The significance of TFA precursors stems from several key advantages they offer over other precursor materials.

One of the primary benefits of using metal trifluoroacetates is the formation of metal fluorides as an intermediate phase during thermal decomposition. acs.org This is particularly advantageous in the synthesis of materials like YBCO superconductors, as it avoids the formation of stable barium carbonate (BaCO₃), which requires high temperatures to decompose. acs.orggoogle.com The decomposition of the trifluoroacetate (B77799) precursor leads to the in-situ formation of a nanostructured metal fluoride (B91410), which can then be converted to the desired oxide phase under controlled conditions. acs.org

Furthermore, the decomposition chemistry of metal trifluoroacetates can be finely tuned. For instance, the decomposition of the intermediate barium fluoride (BaF₂) is influenced by the water content in the gas flow, allowing for precise control over the growth rate of the final material. acs.org Research has also shown that the gases released during the decomposition of metal trifluoroacetate precursors, such as CF₃COOH, CF₃COF, COF₂, CO, and CO₂, are less toxic than initially believed, with no detection of highly reactive hydrogen fluoride (HF). acs.org This is beneficial from both an environmental and a technical standpoint, as HF can react with and damage silica-based substrates. acs.org

The versatility of metal trifluoroacetates as precursors is further demonstrated by their use in the synthesis of uniform colloidal metal difluoride and phosphide (B1233454) nanoparticles. nih.gov For example, transition metal trifluoroacetates of iron, cobalt, and manganese can be thermolyzed to produce metal difluoride nanorods. nih.gov These precursors are also suitable for synthesizing colloidal transition metal phosphides. nih.gov The coordination flexibility of the trifluoroacetato ligand, attributed to the ability of the -CF₃ groups to interact with metal atoms, allows for the formation of a variety of bimetallic trifluoroacetate crystal structures, which can serve as single-source precursors for mixed-metal fluorides like fluoroperovskites. nih.govacs.org

Overview of Barium bis(trifluoroacetate) Applications in Functional Materials Synthesis

Barium bis(trifluoroacetate) is a key precursor in the synthesis of several important functional materials, most notably high-temperature superconductors and dielectric materials. Its properties make it an excellent starting material for processes requiring high purity and controlled decomposition.

A primary application of barium bis(trifluoroacetate) is in the fabrication of Yttrium Barium Copper Oxide (YBCO, YBa₂Cu₃O₇-x) high-temperature superconductors. acs.orgcore.ac.uk The metal-organic deposition (MOD) method using trifluoroacetate precursors is a widely adopted route for producing high-performance YBCO thin films. acs.orgitu.edu.tr In this process, a solution containing the trifluoroacetates of yttrium, barium, and copper is deposited on a substrate. Upon heating, the precursors decompose to form an intermediate mixture containing barium fluoride (BaF₂). acs.org This intermediate is then converted to the superconducting YBCO phase through a reaction with water vapor at elevated temperatures. acs.org This method allows for the growth of high-quality, textured superconducting films with high critical current densities. acs.orgitu.edu.tr The absence of carbonate formation during the decomposition of barium bis(trifluoroacetate) is a critical factor in achieving these high-performance characteristics. acs.org

Another significant application of barium bis(trifluoroacetate) is as a precursor for the synthesis of barium titanate (BaTiO₃). wikipedia.org Barium titanate is a ferroelectric ceramic with a high dielectric constant, making it a vital component in the manufacturing of capacitors, particularly multilayer ceramic capacitors (MLCCs). wikipedia.orgrroij.com While various synthesis methods exist for BaTiO₃, including solid-state reactions and sol-gel processes, the use of high-purity precursors like barium bis(trifluoroacetate) can be advantageous for achieving the desired stoichiometry and electrical properties in the final ceramic. wikipedia.orgrroij.com Although other barium precursors like barium acetate (B1210297) and barium hydroxide (B78521) are also used, the clean decomposition of barium bis(trifluoroacetate) can offer benefits in specific processing routes. rroij.comatyc.orgrsc.org

The use of barium bis(trifluoroacetate) extends to the synthesis of other barium-containing complex oxides and fluorides, leveraging the general advantages of trifluoroacetate precursors for creating homogeneous, high-purity materials with controlled nanostructures.

Data Tables

Table 1: Physical and Chemical Properties of Barium bis(trifluoroacetate)

| Property | Value | Reference |

| Chemical Formula | C₄BaF₆O₄ | nih.gov |

| Molecular Weight | 363.36 g/mol | nih.govnih.gov |

| Appearance | White Powder | americanelements.com |

| IUPAC Name | barium(2+);2,2,2-trifluoroacetate | nih.govnih.gov |

| Monoisotopic Mass | 363.875325 Da | nih.govnih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

barium(2+);2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2HF3O2.Ba/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJILRFOGPBJQJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4BaF6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60580535 | |

| Record name | Barium bis(trifluoroacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60580535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60884-92-6 | |

| Record name | Barium bis(trifluoroacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60580535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | barium(2+), 2,2,2-trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Design for Barium Bis Trifluoroacetate and Its Adducts

Direct Synthesis Routes to Barium bis(trifluoroacetate)

The formation of anhydrous or solvated Barium bis(trifluoroacetate) is the initial step in the development of more complex precursor systems. Direct synthesis methods provide a straightforward pathway to this foundational compound.

A common and effective method for the direct synthesis of Barium bis(trifluoroacetate) adducts involves the reaction of barium hydride (BaH₂) with trifluoroacetic acid (CF₃COOH) in the presence of a coordinating polydentate ligand. researchgate.netacs.orgacs.org The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at reduced temperatures, such as -40 °C. researchgate.netacs.orgacs.org The general stoichiometry for the formation of these adducts is a 1:2:1 molar ratio of barium hydride to trifluoroacetic acid to the polydentate ligand. acs.org

The fundamental reaction can be represented as: BaH₂ + 2 CF₃COOH + L → [Ba(O₂CCF₃)₂]L + 2 H₂ (where L is a polydentate ligand)

This pathway is advantageous as it produces the desired barium trifluoroacetate (B77799) complex and hydrogen gas as the only byproduct, simplifying purification. The use of metal hydrides or alkyls is a recognized route for synthesizing metal-organic derivatives with fluorinated ligands, leveraging the acidic nature of the ligand to drive the reaction via metal-hydrogen or metal-carbon bond cleavage. researchgate.net

Coordination Chemistry of Barium bis(trifluoroacetate) with Polydentate Ligands

The large ionic radius of the Ba²⁺ ion makes it difficult to prepare electrically neutral complexes that are monomeric and coordinatively saturated. researchgate.net This often leads to low volatility due to oligomerization. To counteract this, polydentate ligands are introduced to coordinate to the barium center, satisfying its coordination sphere and creating more stable and volatile monomeric or well-defined dinuclear species. researchgate.net

The reaction of Barium bis(trifluoroacetate) with various polydentate ligands, such as crown ethers and glymes, has yielded a range of adducts with controlled nuclearity. researchgate.netacs.org These compounds represent some of the first structurally characterized group 2 trifluoroacetate compounds with either mononuclear or dinuclear structures in the solid state. researchgate.netacs.orgacs.org

Below is a table summarizing the synthesis and structural characteristics of several Barium bis(trifluoroacetate) adducts. researchgate.netacs.org

| Compound Formula | Polydentate Ligand (L) | Resulting Structure |

| Ba₂(O₂CCF₃)₄(12-crown-4)₂ | 12-crown-4 | Dinuclear |

| Ba₂(O₂CCF₃)₄(triglyme)₂ | Triglyme | Dinuclear |

| Ba₂(O₂CCF₃)₄(15-crown-5CH₂OH)₂ | 2-(hydroxymethyl)-15-crown-5 | Dinuclear |

| Ba(O₂CCF₃)₂(cryptand-222) | Cryptand-222 | Mononuclear |

| Ba(O₂CCF₃)₂(18-crown-6)(py) | 18-crown-6 / Pyridine | Mononuclear |

| Ba(O₂CCF₃)₂(18-crown-6CH₂OH) | 2-(hydroxymethyl)-18-crown-6 | Mononuclear |

Data sourced from Hampden-Smith et al. (1998). researchgate.netacs.org

The design of effective barium precursors for Chemical Vapor Deposition (CVD) is challenging due to the tendency of barium complexes to have low volatility. researchgate.net An ideal precursor must deliver a stable and reproducible vapor phase of the metal-containing species. google.com Key design principles include:

Volatility and Thermal Stability: Precursors must be sufficiently volatile to be transported into the CVD reactor at reasonable temperatures (typically 200-300 °C) without decomposing prematurely. google.comharvard.edu Liquid precursors are often preferred as they offer more reliable and reproducible vapor pressures compared to solids. harvard.edu

Monomeric Structure: Preventing the formation of oligomers is crucial for enhancing volatility. This is achieved by ensuring the coordination sphere of the large barium ion is saturated. researchgate.netnih.gov

Clean Decomposition: The ligands should decompose cleanly, leaving behind the desired barium-containing material (e.g., barium oxide) without incorporating contaminants like carbon. nih.gov While fluorinated ligands like trifluoroacetate can enhance volatility, they present a specific challenge: their decomposition can lead to the formation of stable barium fluoride (B91410) (BaF₂). google.com This may necessitate a post-deposition annealing step to convert the fluoride to the desired oxide, which is often a drawback for direct growth of high-quality crystalline films. google.com

The architecture of the ancillary ligands is the most critical factor in preventing oligomerization and achieving the desired precursor properties. The large radius of the Ba²⁺ ion requires bulky or multidentate ligands to effectively "wrap" around the metal center and block sites that would otherwise lead to bridging with other precursor molecules. researchgate.netresearchgate.net

Strategies involving ligand architecture include:

Use of Polydentate Lewis Bases: Neutral ligands like polyethers (glymes) and crown ethers are highly effective. researchgate.netresearchgate.net They coordinate to the barium ion through multiple donor atoms, occupying a significant portion of the coordination sphere. This steric saturation competes with and prevents the intermolecular interactions that cause oligomerization and reduces volatility. researchgate.net For example, the addition of glyme ligands to β-diketonate complexes is a well-established method to break down oligomeric structures and produce monomeric, more volatile "second-generation" precursors. researchgate.net

Sterically Bulky Ligands: Employing sterically demanding ligands is another successful approach. nih.gov Large, bulky ligands physically hinder molecules from approaching each other, thereby preventing polymerization and improving thermal stability and volatility. nih.gov The goal is to create a coordinatively saturated metal center within a single molecule. nih.gov

Development of Heteroleptic and Heterobimetallic Barium Precursors

To deposit complex materials containing multiple elements, such as BaTiO₃ or YBa₂Cu₃O₇, single-source precursors that contain all the required metals in one molecule are highly desirable. This approach offers better control over stoichiometry in the final film. Barium bis(trifluoroacetate) is a valuable component in the synthesis of such advanced precursors.

Heteroleptic Precursors: These are complexes containing more than one type of ligand. In the context of barium precursors, a heteroleptic approach might involve combining a trifluoroacetate ligand with other functional ligands, such as β-diketonates or amino-alkoxides, within the same molecule. nih.govresearchgate.net This allows for fine-tuning of properties like volatility and decomposition temperature. For instance, novel heteroleptic barium complexes have been synthesized using a combination of a tetradentate ligand and a β-diketonate ligand to achieve a saturated metal center. nih.gov

Heterobimetallic Precursors: These precursors contain two different metal centers. Barium trifluoroacetate can be reacted with other metal complexes to create single molecules containing both barium and another metal. A notable example is the synthesis of heterobimetallic Ba-Cu precursors by reacting a barium amino-alkoxide with copper(II) trifluoroacetate (Cu(TFA)₂). researchgate.net This yielded the complex [Ba(dmap)₄Cu₄(TFA)₆·THF], designed for the deposition of barium-copper composite oxides. researchgate.net Similarly, heterometallic trifluoroacetate precursors containing sodium and lanthanide elements, such as [NaLn(TFA)₄(diglyme)], have been developed as single-source precursors for NaLnF₄ nanomaterials. researchgate.net

Thermal Decomposition Mechanisms of Barium Bis Trifluoroacetate Precursors

Investigative Techniques for Thermal Behavior Analysis

The study of the thermal decomposition of barium bis(trifluoroacetate) relies on a suite of sophisticated analytical techniques that provide insights into mass changes, thermal effects, and the nature of evolved volatile species as a function of temperature.

A combination of Thermogravimetry (TG), Differential Thermal Analysis (DTA), and Evolved Gas Analysis (EGA) is frequently employed to comprehensively characterize the thermal decomposition of barium bis(trifluoroacetate). researchgate.netresearchgate.net

Thermogravimetry (TG or TGA): This technique continuously measures the mass of a sample as it is heated at a controlled rate. wikipedia.org TGA thermograms reveal the temperature ranges at which decomposition events occur, indicated by mass loss. For barium bis(trifluoroacetate), TG analysis shows distinct steps corresponding to the removal of any residual solvents or ligands and the subsequent breakdown of the trifluoroacetate (B77799) anion. researchgate.netamericanpharmaceuticalreview.com

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. researchgate.netrigaku.com This allows for the detection of exothermic (heat-releasing) and endothermic (heat-absorbing) processes. The decomposition of barium bis(trifluoroacetate) is characterized as an exothermic process. researchgate.netresearchgate.net

Evolved Gas Analysis (EGA): EGA is a crucial technique for identifying the volatile products released during decomposition. rigaku.comsetaramsolutions.com It is often coupled with TG/DTA systems, where the evolved gases are transferred to a detector, typically a Mass Spectrometer (MS) or a Fourier Transform Infrared (FTIR) spectrometer. acs.orgtandfonline.comresearchgate.net This hyphenated approach (TG-MS, TG-FTIR) provides real-time information on the chemical nature of the by-products, which is fundamental to elucidating the decomposition pathway. researchgate.netresearchgate.net

The table below summarizes the key decomposition stages for barium bis(trifluoroacetate) as identified by thermal analysis.

| Decomposition Stage | Temperature Range (°C) | Observations from TG/DTA |

| Volatile Component Removal | 120 - 200 | Initial weight loss due to the removal of volatile components. researchgate.net |

| Main Decomposition | 280 - 360 | Significant weight loss corresponding to the primary decomposition of barium bis(trifluoroacetate). researchgate.net Accompanied by a strong exothermic peak in DTA/DSC. researchgate.net |

| Pyrolysis of Residues | 400 - 500 | Further weight loss attributed to the pyrolysis of any residual organic groups. researchgate.net |

Decomposition Pathways and Intermediate Species Formation

The decomposition of barium bis(trifluoroacetate) is a complex process that is highly sensitive to the surrounding atmosphere and leads to the formation of stable inorganic products and various volatile species.

The composition of the furnace atmosphere has a profound impact on the decomposition reaction. researchgate.netresearchgate.net

Oxygen: The presence of oxygen significantly accelerates the decomposition of barium bis(trifluoroacetate). researchgate.netresearchgate.net The reaction is more strongly exothermic in an oxygen-containing atmosphere compared to an inert one. researchgate.netresearchgate.net This suggests that oxidative degradation pathways play a major role in the breakdown of the trifluoroacetate ligand.

The kinetics of decomposition are also influenced by the physical form of the precursor. In thin films, the decomposition is often facilitated compared to bulk powders due to the easier transport of reactive gases from the atmosphere to the material and the more efficient out-diffusion of volatile products. researchgate.netresearchgate.net

The primary solid-state product of the thermal decomposition of barium bis(trifluoroacetate) under various atmospheres is barium fluoride (B91410) (BaF₂). researchgate.netresearchgate.netresearchgate.net The formation of BaF₂ proceeds through the breakdown of the precursor, with tiny nanocrystalline seeds of BaF₂ beginning to form in the temperature range of 280-360°C. researchgate.net This solid product is thermally stable up to 1200°C. researchgate.netresearchgate.net

In the context of synthesizing complex oxides like YBa₂Cu₃O₇₋ₓ, the decomposition of a mixture of metal trifluoroacetates yields a mixture of fluorides, including BaF₂, YF₃, and potentially mixed-metal fluorides like Ba₁₋ₓYₓF₂₊ₓ. researchgate.net

Evolved Gas Analysis has been instrumental in identifying the gaseous species released during the pyrolysis of barium bis(trifluoroacetate). The decomposition of the trifluoroacetate anion (CF₃COO⁻) leads to a variety of volatile compounds.

The major volatile by-products identified include:

Carbon Dioxide (CO₂) researchgate.netresearchgate.net

Carbon Monoxide (CO) researchgate.netresearchgate.net

Trifluoroacetyl fluoride (CF₃CFO) researchgate.net

Trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O) researchgate.net

In the presence of water, trifluoroacetic anhydride can hydrolyze to form trifluoroacetic acid (CF₃COOH). researchgate.net Further reactions can also lead to the formation of trifluoromethane (B1200692) (CHF₃). researchgate.net One study noted that, contrary to some expectations, hydrogen fluoride (HF) was not detected among the released gases during the decomposition of metal-trifluoroacetate precursor films. acs.org

The table below lists the major volatile by-products detected during the decomposition.

| Volatile By-product | Chemical Formula | Source |

| Carbon Dioxide | CO₂ | researchgate.netresearchgate.net |

| Carbon Monoxide | CO | researchgate.netresearchgate.net |

| Trifluoroacetyl fluoride | CF₃CFO | researchgate.net |

| Trifluoroacetic Anhydride | (CF₃CO)₂O | researchgate.net |

| Trifluoroacetic Acid | CF₃COOH | researchgate.net |

| Trifluoromethane | CHF₃ | researchgate.net |

Impact of Precursor Structure on Decomposition Characteristics

The initial molecular structure of the barium bis(trifluoroacetate) precursor, including the presence of additional ligands or its formulation as a mixed salt, can significantly influence its decomposition behavior.

Studies on polydentate ligand adducts of barium bis(trifluoroacetate), such as those involving crown ethers or glymes, show that the thermal decomposition involves an initial step where these organic supporting ligands are lost. researchgate.net This loss typically occurs between 250°C and 600°C, preceding or overlapping with the final conversion to BaF₂. researchgate.net The nature of these ligands affects the volatility and thermal stability of the precursor complex.

Furthermore, when barium bis(trifluoroacetate) is part of a mixed-anion precursor, such as a mixed barium acetato-propionate, the decomposition pathway is altered compared to the single salt. researchgate.net The decomposition can proceed through different mechanisms depending on the atmosphere, yielding intermediates like barium carbonate (BaCO₃) before the final product is formed. researchgate.net This highlights that the decomposition mechanism is not solely dependent on the trifluoroacetate anion but is influenced by the entire coordination sphere of the barium ion.

Ligand Effects on Thermal Stability and Vaporization Properties

The thermal stability and vaporization characteristics of barium bis(trifluoroacetate), Ba(O₂CCF₃)₂, are critical for its application as a precursor in techniques like Metal-Organic Chemical Vapor Deposition (MOCVD). However, the inherent properties of barium bis(trifluoroacetate) can be significantly modified by the introduction of ancillary ligands. These ligands coordinate to the barium metal center, forming adducts that exhibit altered thermal decomposition pathways and improved volatility, making them more suitable for deposition processes.

The addition of polydentate ligands, such as crown ethers and glymes, has been a key strategy to enhance the properties of barium bis(trifluoroacetate) precursors. acs.orgresearchgate.net These ligands encapsulate or coordinate to the barium ion, leading to the formation of mononuclear or dinuclear complexes. acs.orgresearchgate.net This coordination effectively shields the metal center and modifies the intermolecular forces, which in turn influences the compound's thermal stability and its ability to vaporize without premature decomposition.

Research into adducts of barium bis(trifluoroacetate) with various polydentate ligands has provided detailed insights into these effects. The synthesis and characterization of compounds with general formulas like [Ba(O₂CCF₃)₂]ₘLₙ, where L represents ligands such as 12-crown-4, triglyme, and various functionalized crown ethers, have been systematically studied. acs.orgresearchgate.net

Thermogravimetric analysis (TGA) is a primary tool used to evaluate the thermal stability of these adducts. TGA data reveals that the decomposition of these ligated complexes typically occurs in a temperature range of 250°C to 600°C, leading to the formation of barium fluoride (BaF₂) as the final solid product. acs.orgresearchgate.net The specific temperature at which the organic supporting ligands are lost is a direct indicator of the thermal stability conferred by the ligand. For instance, TGA performed in air shows distinct weight loss profiles for different adducts, highlighting the influence of the ligand's structure and coordinating ability. researchgate.net

The table below summarizes the thermal decomposition data for several barium bis(trifluoroacetate) adducts with polydentate ligands, as determined by TGA.

| Compound | Decomposition Temperature Range (°C) | Expected Weight Loss (%) (for BaF₂ formation) | Observed Weight Loss (%) |

|---|---|---|---|

| Ba₂(O₂CCF₃)₄(12-crown-4)₂ | 235–480 | 76.3 | 75.8 |

| Ba(O₂CCF₃)₂(18-crown-6)(py) | 232–335 | 71.1 | - |

The choice of ligand not only affects thermal stability but is also crucial for improving vaporization properties, which is essential for MOCVD applications. researchgate.net Precursors for MOCVD must be sufficiently volatile to allow for transport in the gas phase to a substrate. google.com Unsolvated barium bis(trifluoroacetate) can have lower vapor pressure and may decompose before vaporizing, often leaving behind an involatile residue. google.com The coordination of ligands can create monomeric complexes that are more volatile than their polymeric or unsolvated counterparts. google.com The ligands essentially saturate the coordination sphere of the barium ion, reducing intermolecular interactions and facilitating the transition to the gas phase. acs.orgresearchgate.net

The decomposition of barium bis(trifluoroacetate) itself, without additional ligands, proceeds in multiple steps. An initial step between 120°C and 200°C is often attributed to the removal of volatile components, followed by the main decomposition between 280°C and 360°C, which leads to the formation of BaF₂ nanocrystals. researchgate.net The presence of different atmospheres, such as oxygen, can significantly advance the decomposition. researchgate.net By complexing the barium trifluoroacetate with carefully selected ligands, the decomposition temperature can be shifted, and the vaporization process can be made more congruent, which is highly desirable for achieving controlled film growth in MOCVD. google.comacs.org

Applications of Barium Bis Trifluoroacetate in Thin Film Deposition

Chemical Vapor Deposition (CVD) and Metal-Organic Chemical Vapor Deposition (MOCVD)

CVD and its variant, MOCVD, are processes that involve the deposition of a thin film from the gas phase (vapor) onto a substrate. montana.edu In MOCVD, organometallic compounds are used as precursors to deliver the elements for the film. slideshare.net The choice of precursor is paramount for the success of these techniques. firstnano.comlbl.gov

The selection of a suitable precursor is critical for achieving high-quality thin films through CVD and MOCVD. wikipedia.org An ideal precursor should exhibit:

Volatility: The compound must be easily vaporized to be transported into the reaction chamber.

Thermal Stability: It should be stable enough to be vaporized without premature decomposition, yet decompose cleanly at the substrate surface. nih.gov

Reactivity: The precursor should react at the substrate surface to form the desired material.

Purity: High purity is essential to avoid the incorporation of contaminants into the thin film.

Handling: The precursor should be safe and easy to handle.

Barium bis(trifluoroacetate) is often chosen as a precursor for barium because it offers a good balance of volatility and thermal stability. nih.gov The presence of fluorine in the trifluoroacetate (B77799) ligand can enhance volatility compared to other barium precursors.

Table 1: Comparison of Precursor Properties for CVD/MOCVD

| Precursor Property | Desired Characteristic | Relevance to Barium bis(trifluoroacetate) |

|---|---|---|

| Volatility | Sufficient vapor pressure at moderate temperatures | The trifluoroacetate ligand enhances volatility. |

| Thermal Stability | Decomposes cleanly at the desired deposition temperature | Offers a suitable decomposition profile for many processes. |

| Purity | High purity to avoid film contamination | Can be synthesized to high levels of purity. |

| Reactivity | Controlled reaction at the substrate surface | Decomposes to form barium-containing species. |

Deposition of Barium-Containing Oxide Thin Films (e.g., Barium Titanate, Barium Oxide)

Barium bis(trifluoroacetate) is utilized as a precursor in the MOCVD of various barium-containing oxide thin films, such as barium oxide (BaO) and barium titanate (BaTiO₃). rsc.org These materials are of significant interest due to their dielectric and ferroelectric properties, making them suitable for applications like capacitors and memory devices. google.comresearchgate.net

The deposition process typically involves the co-reaction of the barium precursor with an oxygen source and a precursor for the other metallic component, such as a titanium precursor for BaTiO₃. rsc.org The substrate temperature is a critical parameter that influences the film's crystallinity, composition, and properties. researchgate.net For instance, in the deposition of BaTiO₃, the ratio of the barium and titanium precursors must be carefully controlled to achieve the desired stoichiometry and, consequently, the optimal dielectric properties. rsc.org

Barium bis(trifluoroacetate) plays a crucial role in the fabrication of Yttrium Barium Copper Oxide (YBCO) high-temperature superconducting films. google.compatsnap.com YBCO is a complex ceramic material with the general formula YBa₂Cu₃O₇₋ₓ. wikipedia.org The trifluoroacetate-based metal-organic deposition (TFA-MOD) method is a widely used non-vacuum technique for producing high-performance YBCO films. google.com

In this process, trifluoroacetates of yttrium, barium, and copper are dissolved in a solvent to create a precursor solution. This solution is then coated onto a substrate and subjected to a multi-step heat treatment process.

The initial heat treatment step, known as pyrolysis, is critical for the decomposition of the metal trifluoroacetates to form an intermediate precursor film. google.com This stage must be carefully controlled to ensure the complete removal of the organic components and the formation of a uniform, crack-free film. The pyrolysis temperature and atmosphere are key parameters that influence the quality of the final YBCO film. google.com Incomplete decomposition can lead to residual carbon contamination, which can degrade the superconducting properties of the film.

A significant challenge in the TFA-MOD process is the potential for fluorine contamination in the final YBCO film. rsc.org The trifluoroacetate precursors introduce fluorine, which, if not completely removed, can form stable barium fluoride (B91410) (BaF₂). This BaF₂ phase is detrimental to the superconducting properties of YBCO.

To mitigate this, the high-temperature annealing step is performed in a humid oxygen atmosphere. The water vapor reacts with the BaF₂ to form barium oxide (BaO) and hydrogen fluoride (HF), a volatile gas that is subsequently removed from the film. This water-assisted defluorination process is essential for obtaining high-critical-current-density YBCO films.

Role of Barium bis(trifluoroacetate) in Yttrium Barium Copper Oxide (YBCO) Superconductor Film Fabrication

Atomic Layer Deposition (ALD) Applications

Atomic Layer Deposition (ALD) is a thin film deposition technique that offers precise thickness control at the atomic level. rsc.orgtum.de The process is based on sequential, self-limiting surface reactions. rsc.org Barium bis(trifluoroacetate) can be considered as a potential precursor for the ALD of barium-containing films.

For ALD, the precursor must have sufficient volatility and thermal stability to be transported to the substrate without decomposition in the gas phase. nih.gov The self-limiting nature of ALD requires that the precursor chemisorbs onto the substrate surface in a way that prevents further reaction after a monolayer is formed. rsc.org While β-diketonate and cyclopentadienyl (B1206354) compounds are more commonly reported as barium precursors for ALD, the properties of barium bis(trifluoroacetate) could make it a candidate for specific ALD processes, provided suitable co-reactants and process conditions are identified. rsc.orggoogle.com Research in this area focuses on developing new precursor chemistries and deposition processes to enable the growth of high-quality, conformal barium-containing thin films for advanced electronic devices. rsc.orgtum.de

Precursor Volatility and Reactivity Considerations in ALD Processes

Atomic Layer Deposition (ALD) is a thin film deposition technique that relies on sequential, self-limiting surface reactions to grow films with atomic-level precision. The choice of precursor is critical to the success of the ALD process, with precursor volatility and reactivity being paramount considerations.

For a precursor to be suitable for ALD, it must have sufficient volatility to be transported into the reactor chamber in the gas phase at a reasonable temperature. However, many barium precursors suffer from low volatility due to the tendency of barium to form oligomeric structures. While there is a lack of specific studies on the use of Barium bis(trifluoroacetate) in ALD, insights can be drawn from its thermal decomposition behavior and the general challenges associated with barium precursors.

Research on the thermal decomposition of Barium bis(trifluoroacetate) thin films reveals that the compound decomposes to form a stable intermediate, barium fluoride (BaF₂). fao.org This decomposition pathway is a critical factor in its potential application as an ALD precursor. The presence of fluorine in the molecule can enhance volatility compared to non-fluorinated analogues. However, it also introduces the likelihood of fluorine incorporation into the deposited film, which may or may not be desirable depending on the target application.

The reactivity of the precursor with the substrate and the co-reactant is another key aspect. In a typical ALD process for depositing barium oxide (BaO), the precursor must react cleanly with a co-reactant like water or ozone. The decomposition of Barium bis(trifluoroacetate) to BaF₂ suggests that it might be more suitable as a precursor for barium fluoride thin films rather than barium oxide. The thermal decomposition process has been shown to be influenced by the atmosphere, with the presence of oxygen significantly advancing the decomposition. researchgate.net

A detailed analysis of the thermal decomposition of Barium bis(trifluoroacetate) indicates a multi-step process. researchgate.net The initial phase involves the removal of any volatile components, followed by the primary decomposition to form BaF₂. researchgate.net This process is exothermic, particularly in the presence of oxygen. researchgate.net

Table 1: Thermal Decomposition Stages of Barium bis(trifluoroacetate)

| Temperature Range (°C) | Process | Final Product | Reference |

| 120 - 200 | Removal of volatile components | - | researchgate.net |

| 280 - 360 | Decomposition of Barium bis(trifluoroacetate) | Barium Fluoride (BaF₂) | researchgate.net |

This table summarizes the key stages of thermal decomposition for Barium bis(trifluoroacetate) based on available research.

The formation of stable BaF₂ upon decomposition is a significant consideration for its use in ALD. fao.orgresearchgate.net If the intended application requires BaO, a subsequent processing step would be necessary to convert the BaF₂ to BaO, which can add complexity to the manufacturing process.

Aerosol-Assisted Chemical Vapor Deposition (AACVD) of Thin Films

Aerosol-Assisted Chemical Vapor Deposition (AACVD) is a versatile thin film deposition technique that circumvents the need for volatile precursors, a significant advantage when dealing with compounds like Barium bis(trifluoroacetate). In AACVD, a solution containing the precursor is aerosolized and transported into a heated reactor where the solvent evaporates and the precursor decomposes on the substrate to form a thin film.

The primary advantage of AACVD is that the precursor only needs to be soluble in a suitable solvent, not volatile. researchgate.net This opens up a much wider range of potential precursors, including metal salts like Barium bis(trifluoroacetate). The process involves dissolving the precursor in a solvent, generating an aerosol using a nebulizer, and transporting the aerosol to the heated substrate via a carrier gas.

While direct reports on the use of Barium bis(trifluoroacetate) in AACVD are scarce, its known thermal decomposition to BaF₂ makes it a plausible candidate for the deposition of barium fluoride thin films using this method. fao.orgresearchgate.net The deposition temperature in the AACVD process would be set to align with the decomposition temperature of the precursor to ensure the formation of the desired film.

The morphology and quality of the films produced by AACVD are influenced by several factors, including the precursor concentration in the solution, the solvent used, the substrate temperature, and the carrier gas flow rate. Research on AACVD of other materials has shown that it is possible to produce a variety of film structures, from dense and uniform layers to nanostructured coatings. researchgate.netnih.gov

Given that the thermal decomposition of Barium bis(trifluoroacetate) yields BaF₂, AACVD could be a viable route for producing barium fluoride thin films. fao.orgresearchgate.net Barium fluoride itself is a material with applications in optical coatings due to its transparency over a wide wavelength range. samaterials.com

Crystallographic and Structural Characterization of Barium Bis Trifluoroacetate Complexes

Single-Crystal X-ray Diffraction Studies of Barium Trifluoroacetate (B77799) Adducts

While a definitive single-crystal X-ray diffraction study for the simple, anhydrous barium bis(trifluoroacetate) is not extensively documented in the reviewed literature, analysis of its hydrated forms and other barium adducts provides significant insight. X-ray diffraction patterns have confirmed the existence of hydrated species such as barium trifluoroacetate trihydrate, Ba(CF₃COO)₂·3H₂O.

The power of single-crystal X-ray diffraction lies in its ability to provide a precise three-dimensional map of atoms within a crystal. This technique has been successfully applied to numerous complex barium salts, offering a reliable blueprint for what can be anticipated for barium bis(trifluoroacetate) structures. For instance, the study of barium meta-pertechnetate, Ba[TcO₄]₂, revealed a structure where the barium cations are surrounded by twelve oxygen atoms, forming complex [BaO₁₂] icosahedra. nih.gov Similarly, the analysis of a barium coordination polymer involving pyridine-2,4,6-tricarboxylic acid, {[Ba(ptc)(H₂O)][Ba(ptcH₂)H₂O]}n, demonstrated the intricate network of interactions and the integral role of water molecules in the crystal lattice. rsc.org

These studies underscore that barium readily forms complex structures, often incorporating solvent molecules (especially water) into its primary coordination sphere. The crystallographic data derived from such analyses are crucial for understanding the compound's stability, solubility, and chemical behavior.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| Barium meta-Pertechnetate | Ba[TcO₄]₂ | Orthorhombic | Fddd | a = 7.4734 Å, b = 12.4408 Å, c = 15.1123 Å | nih.gov |

| Barium Cytidine (B196190) 5'-Phosphate Hydrate | Ba(C₉H₁₂N₃O₈P)·8.5H₂O | Orthorhombic | P2₁2₁2₁ | a = 20.984 Å, b = 23.168 Å, c = 8.940 Å | doi.org |

| Barium Pyridine-2,4,6-tricarboxylate Hydrate Polymer | {[Ba(ptc)(H₂O)][Ba(ptcH₂)H₂O]}n | - | - | - | rsc.org |

Analysis of Coordination Environments and Bonding Modes of Trifluoroacetate Ligands

The large ionic radius of the Ba²⁺ ion allows it to accommodate a high number of coordinating atoms, leading to coordination numbers that are often greater than six, with 8, 9, 10, and even 12 being common. nih.govdoi.org In hydrated salts and aqueous solutions, these positions are typically occupied by water molecules and oxygen atoms from anionic ligands. doi.org

The trifluoroacetate anion (CF₃COO⁻) is a versatile ligand that can coordinate to a metal center in several ways:

Monodentate: One oxygen atom binds to the metal center.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a four-membered ring.

Bidentate Bridging: The two oxygen atoms bind to two different metal centers, linking them together to form dimeric or polymeric structures.

In other metal trifluoroacetate complexes, such as with copper(II), the trifluoroacetate ligands have been observed to form edge-sharing dimeric units, highlighting the ligand's capacity for bridging coordination. researchgate.net For barium carboxylate complexes, bridging and chelating modes are frequently observed. acs.org The strong electron-withdrawing effect of the trifluoromethyl (CF₃) group reduces the electron density on the carboxylate oxygen atoms, which can influence the strength and nature of the Ba-O bond compared to non-fluorinated acetates. This electronic effect makes the trifluoroacetate a weaker base but can favor certain crystal packing arrangements due to electrostatic interactions involving the fluorine atoms.

In hydrated adducts of barium bis(trifluoroacetate), it is expected that the barium ion's coordination sphere would be a combination of oxygen atoms from the trifluoroacetate ligands and from water molecules, leading to complex, often polymeric, structures held together by a network of coordinate bonds and hydrogen bonds.

Advanced Crystal Growth Methodologies for Barium Trifluoroacetate-Related Compounds

The synthesis of high-quality single crystals suitable for X-ray diffraction is a critical step in structural chemistry. Several methodologies can be applied to grow crystals of barium trifluoroacetate and related compounds.

Slow Evaporation from Solution: This is the most common method for obtaining crystals of soluble salts. Barium bis(trifluoroacetate) is soluble in water, and by slowly evaporating an aqueous solution at a controlled temperature, single crystals of a hydrated form can be grown. americanelements.com This technique was used to obtain crystals of hydrated barium cytidine 5'-phosphate. doi.org

Hydrothermal Synthesis: This method involves crystallization from a high-temperature aqueous solution under high vapor pressure. It is particularly effective for synthesizing coordination polymers that may not form under ambient conditions. This technique was successfully used to create various metal-organic frameworks with pyridine-2,4,6-tricarboxylic acid, including a barium-based polymer. rsc.org

Gel Diffusion: In this technique, solutions of the cation (barium chloride, for example) and the ligand are allowed to slowly diffuse towards each other through a gel medium, such as silica (B1680970) gel. The slow rate of diffusion promotes the growth of large, well-ordered crystals by maintaining a low level of supersaturation at the reaction front.

Cation-Exchange Metathesis: This is an elegant method for preparing high-purity crystals. As demonstrated in the synthesis of Ba[TcO₄]₂, a solution containing the desired anion is passed through an ion-exchange column loaded with the desired cation (Ba²⁺). nih.gov This allows for a gentle and controlled combination of the ions, which can lead to the formation of high-quality single crystals. nih.gov

These advanced methods provide chemists with the tools needed to overcome challenges in crystallization and to produce samples of sufficient quality for detailed structural analysis.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing Barium bis(trifluoroacetate)?

- Methodological Answer : Barium bis(trifluoroacetate) can be characterized using ¹H/¹⁹F NMR to confirm ligand coordination and purity, FT-IR to identify trifluoroacetate (TFA) vibrational modes (e.g., C=O stretching at ~1670 cm⁻¹), and X-ray crystallography to resolve its coordination geometry. Fluorescence assays (e.g., λex 528 nm, λem 553 nm) are useful for tracking derivatives in biological studies . Thermal gravimetric analysis (TGA) can assess decomposition behavior, with residual barium oxide as a common endpoint .

Q. How is Barium bis(trifluoroacetate) synthesized, and what purity controls are recommended?

- Methodological Answer : A typical synthesis involves reacting barium carbonate (BaCO₃) with trifluoroacetic acid (TFA) in anhydrous conditions, followed by recrystallization from dry ethanol. Purity is validated via HPLC (≥95% purity) or HPCE (high-performance capillary electrophoresis), with moisture-controlled storage to prevent hydrolysis. Comparative studies with palladium(II) trifluoroacetate suggest inert-atmosphere handling to avoid ligand oxidation .

Advanced Research Questions

Q. How do solvent systems and temperature affect the stability of Barium bis(trifluoroacetate) in catalytic applications?

- Methodological Answer : Stability studies in polar aprotic solvents (e.g., DMF, DMSO) show minimal decomposition at 25°C, while aqueous systems accelerate hydrolysis to Ba²⁺ and TFA⁻. Kinetic analyses (via UV-Vis or conductivity measurements) reveal a half-life of ~48 hours in pH-neutral water. Contrast this with copper(II) trifluoroacetate, which degrades faster due to redox activity .

Q. What contradictions exist in reported thermal decomposition pathways of Barium bis(trifluoroacetate), and how can they be resolved?

- Methodological Answer : Discrepancies in TGA data (e.g., residual mass % or decomposition intermediates) often arise from moisture contamination or heating-rate variability . For reproducible results, use dynamic TGA under nitrogen (10°C/min) and cross-validate with mass spectrometry (MS) to detect volatile byproducts like CO₂ or CF₃ radicals. Comparative studies with boron tris(trifluoroacetate) highlight the role of metal electronegativity in decomposition mechanisms .

Q. How does the coordination geometry of Barium bis(trifluoroacetate) influence its reactivity in cross-coupling reactions?

- Methodological Answer : X-ray data suggest a distorted octahedral geometry for Ba²⁺, with labile TFA ligands enabling ligand-exchange reactions. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), barium trifluoroacetate acts as a weakly coordinating counterion, enhancing transmetallation rates. Contrast this with hypervalent iodine reagents (e.g., PIFA), where trifluoroacetate ligands directly participate in oxidation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.